![molecular formula C16H18F2O4 B13407403 diethyl 2-[(E)-3-(2,4-difluorophenyl)prop-2-enyl]propanedioate](/img/structure/B13407403.png)
diethyl 2-[(E)-3-(2,4-difluorophenyl)prop-2-enyl]propanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 2-[(E)-3-(2,4-difluorophenyl)prop-2-enyl]propanedioate is an organic compound with the molecular formula C16H18F2O4. It is a diethyl ester derivative of propanedioic acid, featuring a 2,4-difluorophenyl group attached to a propenyl chain. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2-[(E)-3-(2,4-difluorophenyl)prop-2-enyl]propanedioate typically involves the esterification of propanedioic acid with ethanol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which is then reacted with 2,4-difluorobenzaldehyde under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and purity, often involving temperature control and the use of high-purity reagents .
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl 2-[(E)-3-(2,4-difluorophenyl)prop-2-enyl]propanedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the double bond in the propenyl chain to a single bond.
Substitution: The fluorine atoms in the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products Formed
Oxidation: Formation of diethyl 2-[(E)-3-(2,4-difluorophenyl)prop-2-enyl]malonate.
Reduction: Formation of diethyl 2-[(E)-3-(2,4-difluorophenyl)propyl]propanedioate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Diethyl 2-[(E)-3-(2,4-difluorophenyl)prop-2-enyl]propanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of diethyl 2-[(E)-3-(2,4-difluorophenyl)prop-2-enyl]propanedioate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Diethyl 2-(2,5-difluorophenyl)propanedioate
- Diethyl 2-(3,4-difluorophenyl)propanedioate
- Diethyl 2-(2,3-difluorophenyl)propanedioate
Uniqueness
Diethyl 2-[(E)-3-(2,4-difluorophenyl)prop-2-enyl]propanedioate is unique due to the specific positioning of the difluorophenyl group and the propenyl chain. This configuration imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Eigenschaften
Molekularformel |
C16H18F2O4 |
|---|---|
Molekulargewicht |
312.31 g/mol |
IUPAC-Name |
diethyl 2-[(E)-3-(2,4-difluorophenyl)prop-2-enyl]propanedioate |
InChI |
InChI=1S/C16H18F2O4/c1-3-21-15(19)13(16(20)22-4-2)7-5-6-11-8-9-12(17)10-14(11)18/h5-6,8-10,13H,3-4,7H2,1-2H3/b6-5+ |
InChI-Schlüssel |
AYUMNQDFUWJYDS-AATRIKPKSA-N |
Isomerische SMILES |
CCOC(=O)C(C/C=C/C1=C(C=C(C=C1)F)F)C(=O)OCC |
Kanonische SMILES |
CCOC(=O)C(CC=CC1=C(C=C(C=C1)F)F)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


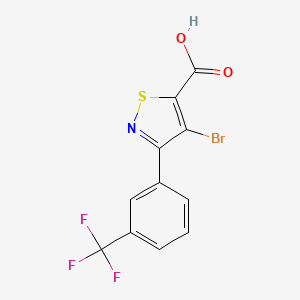

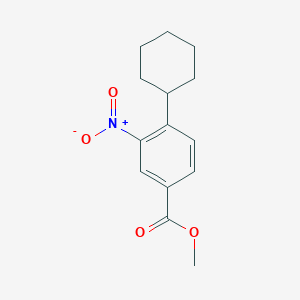
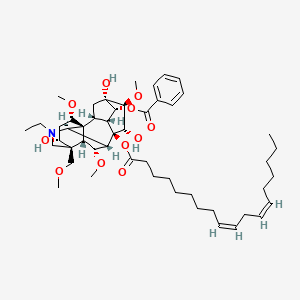

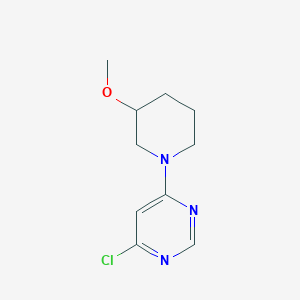
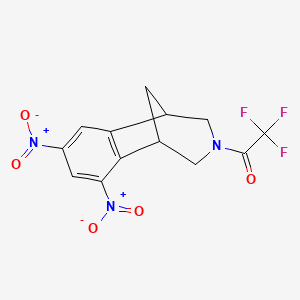


![(1S,2R,4R,5'S,7R,8S,9S,12R,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-ol](/img/structure/B13407363.png)
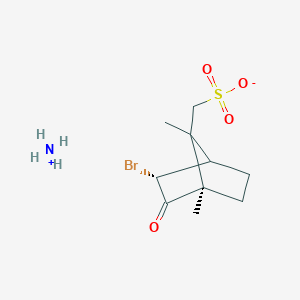
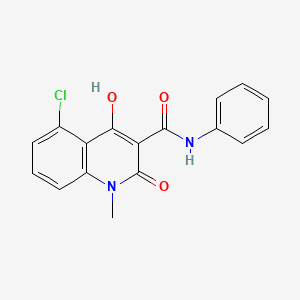

![2-Propenoic acid, 2-[methyl[(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,14-pentacosafluorotetradecyl)sulfonyl]amino]ethyl ester](/img/structure/B13407407.png)
